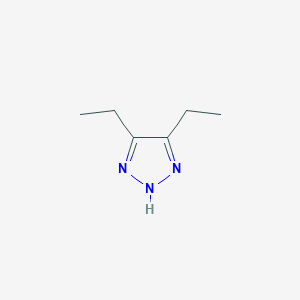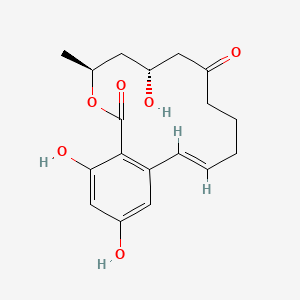
5-Ethyltetradecan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyltetradecan-6-one: is an organic compound belonging to the class of ketones It is characterized by a long carbon chain with an ethyl group attached to the fifth carbon and a ketone functional group at the sixth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Ethyltetradecan-6-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride.
Oxidation of Secondary Alcohols: Secondary alcohols can be oxidized to ketones using oxidizing agents like potassium dichromate or pyridinium chlorochromate.
Grignard Reaction: This involves the reaction of an alkyl magnesium halide with a carbonyl compound, followed by hydrolysis to yield the desired ketone.
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale oxidation processes or catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Ethyltetradecan-6-one can undergo oxidation to form carboxylic acids.
Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium dichromate, pyridinium chlorochromate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Compounds with different functional groups replacing the ketone.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethyltetradecan-6-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies related to lipid metabolism and the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethyltetradecan-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Tetradecan-6-one: Similar structure but lacks the ethyl group at the fifth carbon.
5-Methyltetradecan-6-one: Similar structure with a methyl group instead of an ethyl group.
Hexadecan-6-one: Longer carbon chain with a ketone group at the sixth carbon.
Uniqueness: 5-Ethyltetradecan-6-one is unique due to the presence of the ethyl group at the fifth carbon, which can influence its chemical reactivity and physical properties. This structural feature can lead to different applications and interactions compared to its similar compounds.
Eigenschaften
CAS-Nummer |
50395-55-6 |
|---|---|
Molekularformel |
C16H32O |
Molekulargewicht |
240.42 g/mol |
IUPAC-Name |
5-ethyltetradecan-6-one |
InChI |
InChI=1S/C16H32O/c1-4-7-9-10-11-12-14-16(17)15(6-3)13-8-5-2/h15H,4-14H2,1-3H3 |
InChI-Schlüssel |
PEKUZOYXSWOKOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


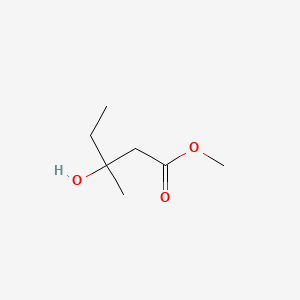
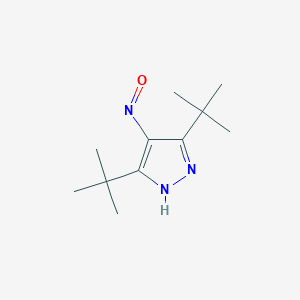
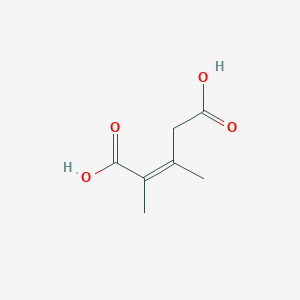
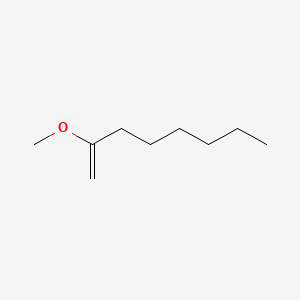
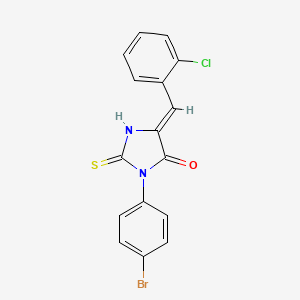
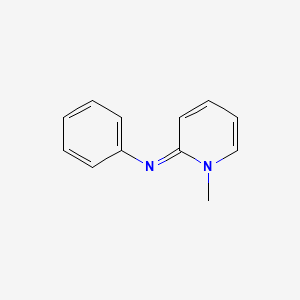
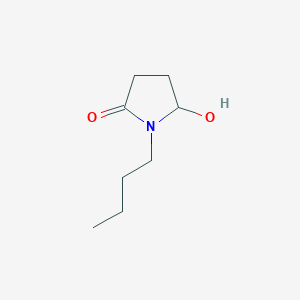
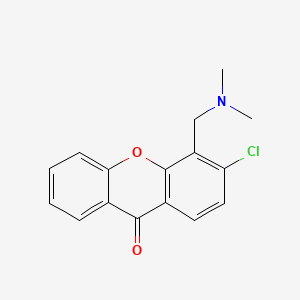
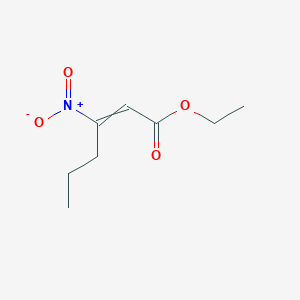
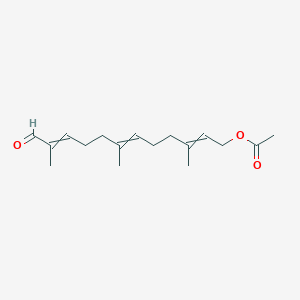
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)
